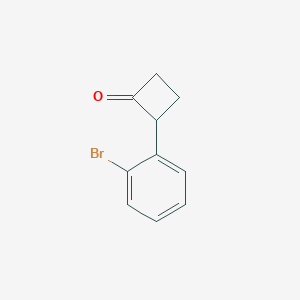
2-(2-Bromophenyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)cyclobutan-1-one is an organic compound with the molecular formula C10H9BrO It is a cyclobutanone derivative where a bromophenyl group is attached to the second carbon of the cyclobutanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutane derivatives, including 2-(2-Bromophenyl)cyclobutan-1-one, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes or an alkene and an alkyne to form a cyclobutane ring . The reaction conditions typically require a catalyst, such as a metal complex, and can be conducted under various conditions, including photochemical or thermal activation.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale [2 + 2] cycloaddition reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Bromophenyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-(2-Bromophenyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(2-Bromophenyl)cyclobutan-1-one exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the bromine atom and the cyclobutanone ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclobutanone ring can undergo ring-opening reactions under certain conditions. The molecular targets and pathways involved vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
2-Phenylcyclobutan-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
2-(4-Bromophenyl)cyclobutan-1-one: The bromine atom is positioned differently, affecting the compound’s chemical properties and reactivity.
Cyclobutanone: The simplest cyclobutanone derivative, used as a reference compound in various studies.
Uniqueness: 2-(2-Bromophenyl)cyclobutan-1-one is unique due to the presence of the bromine atom at the ortho position of the phenyl ring, which significantly influences its chemical reactivity and potential applications. This structural feature distinguishes it from other cyclobutanone derivatives and makes it valuable in specific research and industrial contexts.
Propriétés
Formule moléculaire |
C10H9BrO |
|---|---|
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
2-(2-bromophenyl)cyclobutan-1-one |
InChI |
InChI=1S/C10H9BrO/c11-9-4-2-1-3-7(9)8-5-6-10(8)12/h1-4,8H,5-6H2 |
Clé InChI |
PVIVRRMYFDHNRC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C1C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


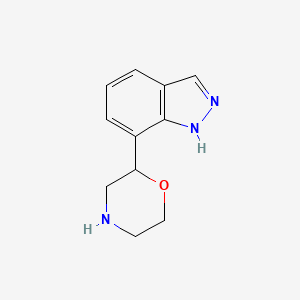
![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13581917.png)
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)
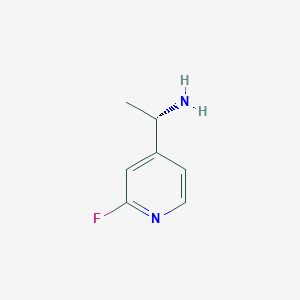
![1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13581938.png)
![rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)
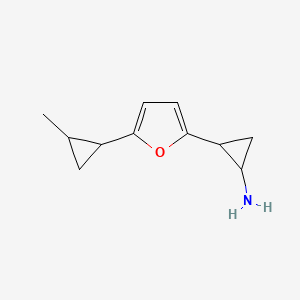

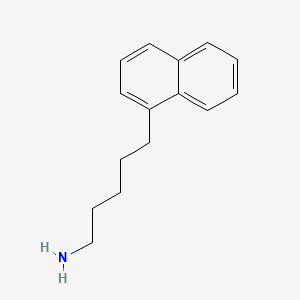
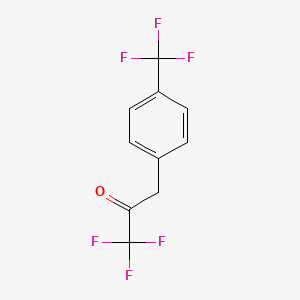
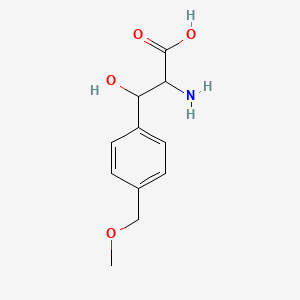
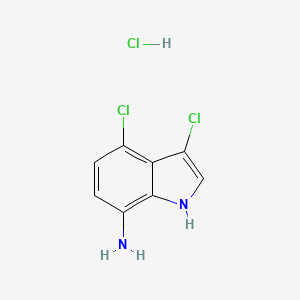
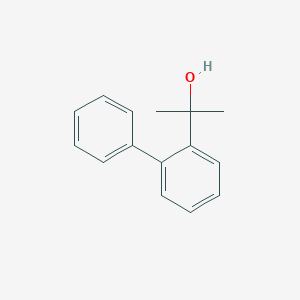
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
